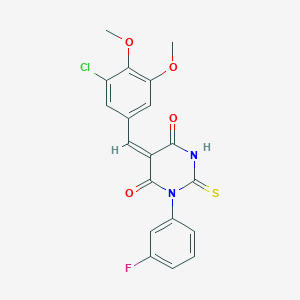![molecular formula C24H22ClN3O2S B286287 (2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B286287.png)
(2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment. It was first identified as a p53 stabilizing agent, which led to its investigation as a potential cancer therapy.
作用機序
The mechanism of action of (2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves its ability to stabilize the p53 protein. p53 is a tumor suppressor protein that plays a critical role in maintaining genomic stability and preventing the development of cancer. Mutations in p53 are common in many cancers, leading to the loss of its tumor suppressor function. (2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one binds to the DNA-binding domain of p53, stabilizing it and preventing its degradation by ubiquitin ligases.
Biochemical and physiological effects:
(2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It can also inhibit the growth and proliferation of cancer cells, and sensitize them to chemotherapy and radiation therapy. In addition, it has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One advantage of (2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is its ability to stabilize p53, which is a critical protein in many cellular processes. This makes it a promising candidate for cancer therapy. However, one limitation is that it may not be effective in all types of cancer, and may have limited efficacy in tumors with certain p53 mutations.
将来の方向性
There are several future directions for research on (2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One area of interest is the development of more potent and selective p53 stabilizing agents. Another area of interest is the investigation of (2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is interest in investigating the potential neuroprotective effects of (2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in neurodegenerative diseases.
合成法
The synthesis of (2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is beyond the scope of this paper, but it involves the condensation of 2-ethoxyethylamine, 4-chlorophenylhydrazine, and 2-cyano-3-(phenylimino)thiazolidin-4-one.
科学的研究の応用
(2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to stabilize the tumor suppressor protein p53, which is mutated in over 50% of all human cancers. By stabilizing p53, (2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
特性
分子式 |
C24H22ClN3O2S |
|---|---|
分子量 |
452 g/mol |
IUPAC名 |
(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-3-(2-ethoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22ClN3O2S/c1-2-30-16-15-28-23(29)22(31-24(28)26-19-7-4-3-5-8-19)17-21-9-6-14-27(21)20-12-10-18(25)11-13-20/h3-14,17H,2,15-16H2,1H3/b22-17-,26-24? |
InChIキー |
JUBUJJXWZYFQCD-LXDPFISSSA-N |
異性体SMILES |
CCOCCN1C(=O)/C(=C/C2=CC=CN2C3=CC=C(C=C3)Cl)/SC1=NC4=CC=CC=C4 |
SMILES |
CCOCCN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Cl)SC1=NC4=CC=CC=C4 |
正規SMILES |
CCOCCN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Cl)SC1=NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286204.png)
![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B286205.png)
![N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B286209.png)
![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B286210.png)
![N-(3-chlorophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286214.png)
![N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286215.png)
![N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286217.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide](/img/structure/B286218.png)

![N-(3-bromophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286222.png)


![(5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione](/img/structure/B286226.png)
![2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B286228.png)